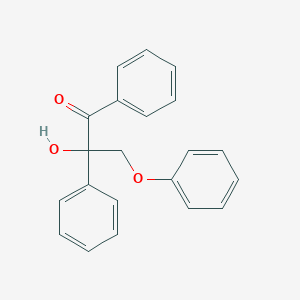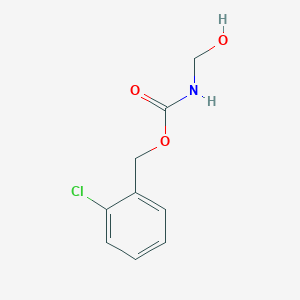
(2-Chlorophenyl)methyl (hydroxymethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chlorophenyl)methyl (hydroxymethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to a carbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl (hydroxymethyl)carbamate typically involves the reaction of (2-chlorophenyl)methanol with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as crystallization or distillation, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(2-Chlorophenyl)methyl (hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of (2-chlorophenyl)methylcarbamic acid.
Reduction: Formation of (2-chlorophenyl)methylamine.
Substitution: Formation of various substituted (2-chlorophenyl)methyl carbamates.
科学研究应用
(2-Chlorophenyl)methyl (hydroxymethyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Chlorophenyl)methyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal cellular processes and result in various biological effects. The pathways involved may include inhibition of acetylcholinesterase, leading to accumulation of acetylcholine and subsequent physiological responses.
相似化合物的比较
Similar Compounds
- (2-Chlorophenyl)methylcarbamate
- (2-Chlorophenyl)methylamine
- (2-Chlorophenyl)methylcarbamic acid
Comparison
(2-Chlorophenyl)methyl (hydroxymethyl)carbamate is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. The hydroxymethyl group allows for additional chemical modifications and interactions, making this compound versatile for various applications.
属性
CAS 编号 |
271795-03-0 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC 名称 |
(2-chlorophenyl)methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-8-4-2-1-3-7(8)5-14-9(13)11-6-12/h1-4,12H,5-6H2,(H,11,13) |
InChI 键 |
DVLUJAKDRHMPHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)NCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



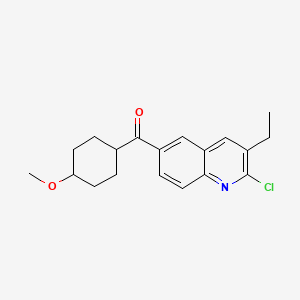
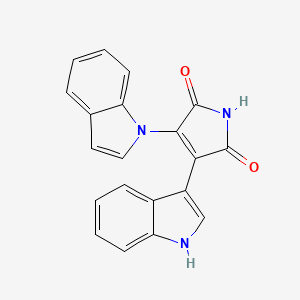
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)

![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
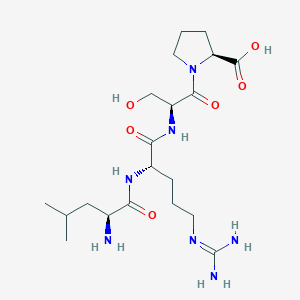
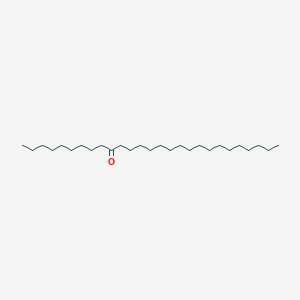
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)

